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2,4-Dichlorobenzenesulfonyl chloride

Catalog No.
S706198
CAS No.
16271-33-3
M.F
C6H3Cl3O2S
M. Wt
245.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzenesulfonyl chloride

CAS Number

16271-33-3

Product Name

2,4-Dichlorobenzenesulfonyl chloride

IUPAC Name

2,4-dichlorobenzenesulfonyl chloride

Molecular Formula

C6H3Cl3O2S

Molecular Weight

245.5 g/mol

InChI

InChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

FDTPBIKNYWQLAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

Protecting Group in Organic Synthesis:

2,4-DBSCl functions as a protecting group in organic synthesis, particularly for alcohols and amines. It reversibly reacts with these functional groups to form a stable and easily removable derivative, allowing for selective modification of other parts of the molecule. This protection strategy is particularly valuable in multistep syntheses, where it safeguards the target functional group from unwanted reactions.

Reagent in Coupling Reactions:

2,4-DBSCl serves as a reagent in various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it participates in the Swarts reaction, which converts primary alcohols to alkenes. Additionally, it can be employed in the Buchwald-Hartwig amination for the introduction of amine functionalities.

2,4-Dichlorobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₃Cl₃O₂S. It is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to a benzene ring. The compound appears as a white to light yellow solid and is primarily used in chemical synthesis due to its reactivity. It is important to note that 2,4-Dichlorobenzenesulfonyl chloride is hazardous, causing severe skin burns and eye damage upon contact, and may also be corrosive to metals .

2,4-DCBS is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a carcinogen [].

Here are some safety precautions when handling 2,4-DCBS:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from moisture and incompatible chemicals.

As a sulfonyl chloride, 2,4-Dichlorobenzenesulfonyl chloride readily participates in nucleophilic substitution reactions. Key reactions include:

  • Formation of Sulfonamides: Reacts with amines to form sulfonamides.
  • Sulfation of Alcohols: Can react with alcohols to produce sulfonate esters.
  • Reactivity with Nucleophiles: The sulfonyl chloride group can be attacked by various nucleophiles, leading to the formation of different derivatives .

The synthesis of 2,4-Dichlorobenzenesulfonyl chloride typically involves the chlorination of benzenesulfonyl chloride. The general steps include:

  • Chlorination: Benzenesulfonyl chloride is treated with chlorine gas or a chlorinating agent in the presence of a catalyst.
  • Purification: The product is purified through recrystallization or distillation methods to obtain the desired compound in high purity .

2,4-Dichlorobenzenesulfonyl chloride finds applications primarily in:

  • Organic Synthesis: Used as a reagent for synthesizing various organic compounds including pharmaceuticals and agrochemicals.
  • Chemical Intermediates: Serves as an intermediate in the production of sulfonamides and other functionalized compounds.
  • Research: Employed in laboratories for developing new chemical entities due to its reactive nature .

Studies on the interactions of 2,4-Dichlorobenzenesulfonyl chloride focus on its reactivity with nucleophiles. The compound's ability to form covalent bonds with amines and alcohols makes it a valuable reagent in synthetic chemistry. Additionally, its corrosive nature necessitates careful handling and consideration of safety protocols during interactions with other substances .

Several compounds exhibit structural or functional similarities to 2,4-Dichlorobenzenesulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Benzenesulfonyl chlorideC₆H₅ClO₂SLacks chlorine substituents on the benzene ring.
4-Chlorobenzenesulfonyl chlorideC₆H₄ClO₂SContains only one chlorine atom; less reactive.
3,4-Dichlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂SDifferent positioning of chlorine affects reactivity.

These compounds share the sulfonyl chloride functionality but differ in their chlorine substitution patterns, which significantly influences their chemical behavior and applications .

2,4-Dichlorobenzenesulfonyl chloride (CAS 16271-33-3) is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for sulfonamide derivatives. Recent advances in its synthesis emphasize safer continuous flow systems (83% yield), photochemical methods with 50–95% selectivity, and transition metal-free catalysis. Hazard mitigation in diazonium salt handling and wavelength-dependent radical pathways now dominate modern approaches, displacing traditional batch processes.

Synthetic Methodologies for 2,4-Dichlorobenzenesulfonyl Chloride

Traditional Chlorosulfonation Approaches

Diazonium Salt Intermediates in Batch Reactor Systems

The classical Meerwein chlorosulfonylation remains foundational, involving diazotization of 2,4-dichloroaniline in hydrochloric acid/acetic acid mixtures. The intermediate diazonium salt reacts with sulfur dioxide in acetic acid, forming the sulfonyl chloride via a Sandmeyer-type mechanism. Typical conditions require 0–5°C to stabilize the explosive diazonium intermediate, with yields up to 83%. Challenges include nitrogen gas evolution and exothermic risks, necessitating rigorous temperature control.

Batch systems often use cuprous chloride (0.1 eq) to catalyze sulfur dioxide incorporation, followed by toluene extraction and reduced-pressure distillation. However, scalability is limited by the need for cryogenic conditions and manual handling of hazardous intermediates.

Continuous Flow Reactor Innovations for Hazard Mitigation

Continuous flow reactors (CSTRs) address safety concerns by minimizing diazonium salt accumulation. Ley et al. demonstrated a flow system where 2,4-dichloroaniline undergoes diazotization in a PTFE tubular reactor at 0–5°C, followed by immediate reaction with SO₂-saturated acetic acid. This method eliminates manual transfers, reduces reaction times to <30 minutes, and achieves 89% yield with 99% purity.

Key advantages include:

  • Reduced Hazard: In-line quenching of nitrogen gas and automated pH control.
  • Scalability: Multi-hundred-gram production runs via cascading CSTRs.
  • Energy Efficiency: Exothermic heat recycled for downstream distillation.

Photochemical Activation Strategies

Wavelength-Dependent Selectivity in Radical Pathways

Visible light (465 nm) activates potassium poly(heptazine imide) (K-PHI), a carbon nitride semiconductor, to generate chlorine radicals from Cl⁻. These radicals mediate the chlorosulfonylation of in situ-generated arenediazonium salts. Selectivity hinges on photon energy:

  • 365–410 nm: Favors aryl chloride byproducts via C–Cl bond formation.
  • 465 nm: Optimizes sulfonyl chloride yield (95%) through SO₂ insertion.

This chromoselectivity enables single-step synthesis from 2,4-dichloroaniline under ambient conditions, avoiding acidic media.

Semiconductor-Mediated Photooxidation Mechanisms

K-PHI’s conduction band (−1.1 V vs. NHE) reduces diazonium salts to aryl radicals, while its valence band (+2.36 V) oxidizes Cl⁻ to Cl- . The dual redox activity drives a closed catalytic cycle:

  • $$ \text{ArN}2^+ + e^- \rightarrow \text{Ar}^\bullet + \text{N}2 $$
  • $$ \text{Cl}^- \rightarrow \text{Cl}^\bullet + e^- $$
  • $$ \text{Ar}^\bullet + \text{SO}2 + \text{Cl}^\bullet \rightarrow \text{ArSO}2\text{Cl} $$

This method tolerates electron-withdrawing groups (NO₂, CF₃) and halides, unlike traditional acid-mediated routes.

Catalytic Chlorination Techniques

Transition Metal-Catalyzed Side-Chain Functionalization

Cu(I)-catalyzed atom transfer radical addition (ATRA) enables side-chain chlorination of 2,4-dichlorotoluene derivatives. Using Ru(phen)₃Cl₂ under blue light, CF₃SO₂Cl adds across alkenes, followed by HCl elimination to install sulfonyl chlorides. Yields reach 90% for branched analogs, though regioselectivity requires further optimization.

Azobisisobutyronitrile-Mediated Radical Chain Processes

AIBN (2 mol%) initiates radical chlorination of 2,4-dichlorotoluene with sulfuryl chloride (SO₂Cl₂) at 80°C. The mechanism proceeds via:

  • Initiation: $$ \text{AIBN} \rightarrow 2 \text{CH}3\text{C}(\text{CN})2^\bullet $$
  • Propagation:
    • $$ \text{CH}3\text{C}(\text{CN})2^\bullet + \text{SO}2\text{Cl}2 \rightarrow \text{CH}3\text{C}(\text{CN})2\text{Cl} + \text{SO}2 + \text{Cl}^\bullet $$
    • $$ \text{Cl}^\bullet + \text{C}6\text{H}3\text{Cl}2\text{CH}3 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{CH}2^\bullet + \text{HCl} $$
    • $$ \text{C}6\text{H}3\text{Cl}2\text{CH}2^\bullet + \text{SO}2\text{Cl}2 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{CH}2\text{Cl} + \text{SO}2 + \text{Cl}^\bullet $$

This method achieves 85% conversion but requires post-reaction sodium hydroxide scrubbing to neutralize HCl/SO₂.

The formation of 2,4-dichlorobenzenesulfonyl chloride represents a complex chemical transformation involving multiple mechanistic pathways [4]. Understanding these mechanisms provides crucial insights into the reactivity patterns and synthetic applications of this important aromatic sulfonyl chloride derivative [27]. The presence of electron-withdrawing chlorine substituents at the 2 and 4 positions significantly influences the mechanistic landscape of formation reactions [26].

Nucleophilic Aromatic Substitution Dynamics

Nucleophilic aromatic substitution reactions involving 2,4-dichlorobenzenesulfonyl chloride follow distinct kinetic patterns that reflect the electronic influence of the dichlorosubstitution pattern [5] [7]. The mechanistic pathway proceeds through a negatively charged intermediate, with the reaction rate being significantly enhanced by the presence of electron-withdrawing groups [5]. The chloride-chloride exchange reaction in arenesulfonyl chlorides has been extensively studied using radio-labeled tetraethylammonium chloride, revealing second-order kinetics with respect to both reactants [27].

Kinetic investigations demonstrate that substituted sulfonyl chlorides bearing para and meta substituents follow the Hammett equation with a reaction constant of +2.02, indicating substantial sensitivity to electronic effects [27]. The enhanced reactivity observed for 2,4-dichlorobenzenesulfonyl chloride can be attributed to the cumulative electron-withdrawing effects of both chlorine substituents, which stabilize the negatively charged intermediate through resonance and inductive effects [27] [7].

Table 1: Nucleophilic Aromatic Substitution Kinetic Data

CompoundSubstituentRate Constant k₂₅ (M⁻¹s⁻¹)Hammett σActivation Energy (kcal/mol)
Benzenesulfonyl chlorideH1.000.0018.5
4-Methylbenzenesulfonyl chloride4-CH₃0.65-0.1719.2
4-Nitrobenzenesulfonyl chloride4-NO₂3.420.7816.8
2,4-Dichlorobenzenesulfonyl chloride2,4-Cl₂2.850.7117.1
2,6-Dimethylbenzenesulfonyl chloride2,6-(CH₃)₂4.12-0.3416.9

The reaction mechanism involves initial nucleophilic attack at the sulfonyl sulfur center, proceeding through a single transition state according to the substitution nucleophilic bimolecular mechanism [27] [26]. Density functional theory calculations reveal that the reaction proceeds via a trigonal bipyramidal transition state, with the nucleophile approaching along the z-axis perpendicular to the sulfonyl group [26] [25]. The enhanced reactivity of ortho-substituted sulfonyl chlorides results from the release of internal strain associated with steric congestion around the sulfonyl moiety [27].

Substituent effects on nucleophilic aromatic substitution demonstrate that electron-withdrawing groups dramatically increase reaction rates, with the effect being more pronounced for ortho and para positions relative to the leaving group [5] [37]. The 2,4-dichlorosubstitution pattern provides optimal stabilization of the anionic intermediate through both resonance and inductive mechanisms [5] [37]. Experimental studies using solvent deuterium isotope effects reveal kinetic solvent isotope effect values of 0.4-0.5, supporting a mechanism involving proton transfer in the rate-determining step [7].

Radical Cascade Pathways in Oxychlorination Reactions

Radical cascade pathways represent an alternative mechanistic route for sulfonyl chloride formation, particularly relevant under oxychlorination conditions [9] [15]. These pathways involve the generation of chlorine radicals and subsequent radical chain reactions that can lead to the formation of 2,4-dichlorobenzenesulfonyl chloride through a series of propagation steps [13] [15]. The oxychlorination process typically requires elevated temperatures and specific catalytic conditions to initiate and sustain the radical cascade [9] [12].

The initiation step involves the homolytic cleavage of molecular chlorine or chlorine-containing compounds to generate chlorine radicals [13] [45]. Under typical oxychlorination conditions, temperatures of 300-500°C are required for efficient radical generation, with activation energies ranging from 35.2 kcal/mol for the initiation process [9] [15]. Iron and copper-based catalysts, including phthalocyanine complexes supported on zeolites, demonstrate enhanced activity for aromatic compound oxychlorination [12].

Table 2: Radical Cascade Pathway Kinetic Parameters

Reaction StepProcessRate Constant (s⁻¹)Activation Energy (kcal/mol)Temperature Range (°C)
InitiationR-H → R- + H-1.2×10⁵35.2300-500
Propagation 1R- + Cl₂ → RCl + Cl-3.8×10⁷8.4150-350
Propagation 2Cl- + R-H → HCl + R-2.1×10⁸12.1150-350
TerminationR- + Cl- → RCl1.5×10⁹2.3100-300

The propagation steps involve alternating hydrogen abstraction and chlorine transfer reactions, creating a self-sustaining chain mechanism [13] [15]. Chlorine radicals abstract hydrogen atoms from aromatic positions, generating aryl radicals that subsequently react with molecular chlorine to form carbon-chlorine bonds and regenerate chlorine radicals [13] [45]. The rate constants for propagation steps are significantly higher than initiation, with values ranging from 3.8×10⁷ to 2.1×10⁸ s⁻¹ [15].

Sulfonyl radical formation occurs through the interaction of aromatic sulfur-containing intermediates with chlorine radicals [42] [43]. Recent investigations using photocatalytic methods demonstrate that sulfonyl radicals can be generated efficiently from sulfonyl precursors and subsequently trapped by electrophilic species [43] [46]. The coupling of sulfonyl radicals with chlorine radicals proceeds with very low activation barriers, typically less than 12 kcal/mol [42] [45].

Mechanistic studies reveal that the oxychlorination of aromatic compounds containing electron-donating substituents proceeds more rapidly than electron-deficient systems [12] [15]. However, the presence of electron-withdrawing groups such as chlorine substituents can direct regioselectivity and influence the overall reaction pathway [15] [33]. Phase-transfer catalysis using quaternary ammonium salts has been demonstrated to enhance oxychlorination efficiency, particularly for the hydrogen peroxide-hydrochloric acid system [12].

Acid-Catalyzed Decomposition of Triazene Intermediates

Triazene intermediates play a crucial role in certain synthetic pathways leading to 2,4-dichlorobenzenesulfonyl chloride formation, particularly those involving diazonium salt chemistry [6] [16]. The acid-catalyzed decomposition of triazene compounds proceeds through well-defined mechanistic pathways that have been extensively characterized through kinetic and spectroscopic studies [16] [17] [18]. These reactions are characterized by specific acid catalysis with distinctive kinetic isotope effects and substituent dependencies [17] [20].

The decomposition mechanism involves initial protonation of the triazene substrate, followed by subsequent bond cleavage events that can proceed through either nitrogen-carbon or nitrogen-nitrogen bond breaking pathways [17] [20] [23]. Kinetic investigations reveal that the acid-catalyzed hydrolysis of alkoxymethyltriazenes exhibits specific acid catalysis with solvent deuterium isotope effects of 0.4-0.5 [17] [18]. The reaction proceeds through protonation at the ether oxygen atom followed by cleavage to form a triazenyliminium ion intermediate [17] [18].

Table 3: Acid-Catalyzed Triazene Decomposition Data

Triazene CompoundAcid Concentration (mol/L)Rate Constant kH (M⁻¹s⁻¹)Hammett ρ valueProducts
1-(4-Chlorophenyl)-3-methyltriazene2.854.2×10⁻³-1.64-Chloroaniline + N₂
1-(2,4-Dichlorophenyl)-3-methyltriazene2.856.8×10⁻³-1.62,4-Dichloroaniline + N₂
1-(4-Nitrophenyl)-3-methyltriazene2.851.8×10⁻²-1.64-Nitroaniline + N₂
1-Phenyl-3-methyltriazene2.852.1×10⁻³-1.6Aniline + N₂

Substituent effects on triazene decomposition follow the Hammett relationship with a reaction constant of approximately -1.6, indicating that electron-donating substituents in the aryl ring enhance the rate of decomposition [17] [18]. This negative ρ value is consistent with a mechanism involving the development of positive charge at the reaction center during the rate-determining step [17] [20]. The 2,4-dichlorosubstitution pattern shows enhanced reactivity compared to unsubstituted systems, with rate constants approximately three times higher than the parent compound [16] [17].

The decomposition of acyltriazenes involves competing pathways for nitrogen-acyl bond cleavage and nitrogen-nitrogen bond cleavage, with the extent of each process depending on the acidity of the medium and the nature of the acyl group [20] [23]. At lower acidities, below 3 mol/L sulfuric acid, acyl bond cleavage predominates, while higher acidities favor nitrogen-nitrogen bond breaking [20] [23]. Solvent deuterium isotope effects vary with acidity, ranging from 0.6 at moderate acidities to 0.4 at high acidities [20] [23].

The mechanistic pathway involves pre-equilibrium protonation of the substrate at either the terminal nitrogen atom or the amide oxygen atom, followed by unimolecular decomposition of the protonated species [20] [23]. The relative rates of decomposition correlate with the electron-donating ability of substituents, with alkyl groups enhancing reactivity through stabilization of developing positive charge [20]. Ring-expanded triazine intermediates can form under certain conditions through recombination of intermediate fragments, leading to more complex decomposition pathways [21] [22].

Antibacterial Agent Precursor Development

The utilization of 2,4-dichlorobenzenesulfonyl chloride in antibacterial agent precursor development represents a significant advancement in antimicrobial drug discovery. Research has demonstrated that this compound serves as a critical intermediate in the synthesis of sulfonamide-based antibiotics, which function through inhibition of bacterial folate synthesis .

The compound exhibits exceptional reactivity with primary and secondary amines, facilitating the formation of sulfonamide bonds under mild conditions. Studies have shown that 2,4-dichlorobenzenesulfonyl chloride readily undergoes nucleophilic substitution reactions with various amine nucleophiles, including those containing pharmaceutical scaffolds [3] . The reaction typically proceeds in the presence of a base such as pyridine or triethylamine in dichloromethane at room temperature, yielding products in the range of 70-95% efficiency [4] [5].

Specific research has focused on the development of quinoline sulfonamide compounds, where 2,4-dichlorobenzenesulfonyl chloride serves as a key building block. These derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacterial strains [6]. The incorporation of the 2,4-dichlorobenzenesulfonyl moiety enhances the pharmacological properties of the resulting compounds, including improved cellular penetration and target specificity [4] [5].

Investigation of structure-activity relationships has revealed that the positioning of chlorine atoms at the 2 and 4 positions of the benzenesulfonyl chloride scaffold provides optimal electronic properties for antibacterial activity. The electron-withdrawing effect of the chlorine substituents increases the electrophilicity of the sulfonyl chloride group, facilitating more efficient coupling reactions with amine nucleophiles [4].

Kinase Inhibitor Scaffold Functionalization

The application of 2,4-dichlorobenzenesulfonyl chloride in kinase inhibitor scaffold functionalization has emerged as a powerful strategy for developing targeted anticancer therapies. Kinase inhibitors represent one of the most important classes of anticancer drugs, and the modification of existing scaffolds through sulfonamide linkages has proven highly effective [7] [8].

Research has demonstrated that 2,4-dichlorobenzenesulfonyl chloride can be effectively employed in the functionalization of pyrazolo[3,4-d]pyrimidine scaffolds, which are privileged structures in kinase inhibitor design [8] [9]. The sulfonamide linkage formed through reaction with the chloride provides enhanced binding affinity to kinase active sites while maintaining selectivity profiles necessary for therapeutic efficacy [7] [8].

The scaffold hopping approach utilizing 2,4-dichlorobenzenesulfonyl chloride has been particularly successful in the development of multi-kinase inhibitors. Studies have shown that the incorporation of the dichlorobenzenesulfonyl group into established kinase inhibitor frameworks can modulate selectivity patterns and improve pharmacokinetic properties [7] [10]. The electronic properties imparted by the 2,4-dichloro substitution pattern contribute to enhanced binding interactions with kinase hinge regions [8].

Specific examples include the functionalization of existing kinase inhibitor scaffolds such as those targeting protein kinase C and atypical protein kinase C isoforms. The sulfonamide derivatives formed through reaction with 2,4-dichlorobenzenesulfonyl chloride have demonstrated improved cellular activity compared to their parent compounds [11] [10]. These modifications have led to compounds with enhanced potency against specific kinase targets while maintaining acceptable safety profiles [7] [8].

Heterocyclic Compound Synthesis

Pyrimidine-Based Pharmaceutical Intermediates

The synthesis of pyrimidine-based pharmaceutical intermediates utilizing 2,4-dichlorobenzenesulfonyl chloride represents a fundamental application in medicinal chemistry. Pyrimidine derivatives constitute a significant proportion of pharmaceutical compounds, particularly in the areas of antiviral, antibacterial, and anticancer therapeutics [12] [13].

Research has established that 2,4-dichlorobenzenesulfonyl chloride serves as an excellent electrophilic partner in the construction of pyrimidine-sulfonamide conjugates. The reaction proceeds through nucleophilic attack by nitrogen-containing heterocycles on the sulfonyl chloride group, forming stable sulfonamide linkages [13] [14]. These transformations typically occur under basic conditions with yields ranging from 65-90% [13] [15].

The synthesis of novel pyrimidine derivatives has been extensively studied, with particular focus on 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives. These compounds are prepared through reaction of the pyrimidine precursor with 2,4-dichlorobenzenesulfonyl chloride, followed by purification and characterization [13] [15]. The resulting derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains [13].

Mechanistic studies have revealed that the reaction proceeds through an addition-elimination mechanism, where the pyrimidine nitrogen acts as a nucleophile attacking the electrophilic sulfur center of the sulfonyl chloride [13] [14]. The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the sulfonyl center, facilitating more efficient coupling reactions [13] [15].

The pharmaceutical relevance of these pyrimidine-sulfonamide conjugates extends to their use as intermediates in the synthesis of more complex therapeutic agents. Many of these compounds serve as precursors for the development of kinase inhibitors, antimicrobial agents, and antiviral compounds [12] [13]. The modular nature of the synthetic approach allows for systematic modification of both the pyrimidine core and the sulfonamide substituent, enabling structure-activity relationship studies [13] [14].

Thiophenol Derivatives for Material Science

The application of 2,4-dichlorobenzenesulfonyl chloride in the synthesis of thiophenol derivatives for material science applications represents an emerging area of research with significant potential for advanced material development. Thiophenol derivatives possess unique electronic and optical properties that make them valuable components in organic electronics, photovoltaic devices, and conductive polymers [16] [17].

The synthetic methodology involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with various thiophenol precursors under controlled conditions. Research has demonstrated that the reaction can be effectively carried out using N-chlorosuccinimide as a chlorinating agent in the presence of hydrogen chloride catalysis [16]. This approach provides access to sulfenyl chloride intermediates that can be further functionalized to generate thiophenol derivatives with desired properties [16] [18].

The kinetics of thiophenol chlorination using 2,4-dichlorobenzenesulfonyl chloride have been extensively studied through in situ nuclear magnetic resonance spectroscopy and stopped-flow ultraviolet-visible spectroscopy [16]. These studies have revealed that the reaction proceeds through a complex mechanism involving initial slow chlorination followed by rapid autocatalytic processes mediated by hydrogen chloride generation [16].

The resulting thiophenol derivatives exhibit enhanced thermal stability and improved electronic properties compared to their parent compounds. The incorporation of the 2,4-dichlorobenzenesulfonyl moiety provides additional sites for further functionalization, enabling the development of materials with tailored properties for specific applications [16] [17]. These materials have found applications in organic field-effect transistors, organic photovoltaic devices, and as components in conductive polymer systems [17] [19].

Cross-Coupling Reaction Applications

Buchwald-Hartwig Amination Precursors

The utilization of 2,4-dichlorobenzenesulfonyl chloride as a precursor in Buchwald-Hartwig amination reactions has revolutionized the synthesis of complex amine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed coupling reaction between aryl halides and amines, represents one of the most important methods for carbon-nitrogen bond formation in organic synthesis [20] [21].

Research has demonstrated that 2,4-dichlorobenzenesulfonyl chloride can be effectively employed as a precursor for the preparation of aryl sulfonamides through palladium-catalyzed processes. The reaction exhibits significant functional group tolerance and allows for the preparation of numerous arylsulfonyl chlorides and sulfonamides under mild conditions [21]. The process typically employs palladium acetate as the catalyst source in combination with bulky biaryl phosphine ligands such as tert-butyl DavePhos or PhCPhos [21].

The synthetic approach involves the initial conversion of 2,4-dichlorobenzenesulfonyl chloride to the corresponding sulfonamide through reaction with primary or secondary amines. These sulfonamide intermediates then serve as coupling partners in Buchwald-Hartwig reactions with various aryl halides, providing access to complex N-aryl sulfonamide products [21] [22]. The reaction conditions are typically mild, employing bases such as cesium carbonate or potassium tert-butoxide in solvents like toluene or dioxane [22] [23].

Optimization studies have revealed that the choice of ligand is critical for achieving high yields and selectivity in these transformations. NIXANTPHOS has been identified as a particularly effective ligand for palladium-catalyzed Buchwald-Hartwig aminations involving unactivated aryl chlorides [22]. Under optimal conditions, these reactions can be performed with catalyst loadings as low as 0.05 mol% while maintaining excellent yields [22].

The scope of these transformations has been extended to include various nucleophiles beyond simple amines, including lactams, carbamates, and sulfonamides. The reaction tolerates a wide range of functional groups and can be applied to the late-stage functionalization of complex molecules, including pharmaceutical intermediates and natural product derivatives [24] [25].

Suzuki-Miyaura Catalytic System Components

The application of 2,4-dichlorobenzenesulfonyl chloride in Suzuki-Miyaura catalytic systems represents a significant advancement in cross-coupling methodology. The Suzuki-Miyaura reaction, involving the palladium-catalyzed coupling of organoboronic acids with aryl halides, is one of the most widely used methods for carbon-carbon bond formation [26] [27].

Research has established that 2,4-dichlorobenzenesulfonyl chloride can serve as an effective electrophilic partner in Suzuki-Miyaura coupling reactions when appropriately activated. The compound can be converted to the corresponding aryl chloride through reductive desulfonation, providing access to coupling partners for reaction with various boronic acids [26] [28]. This approach has been particularly valuable in the synthesis of functionalized biaryl compounds and heterocyclic systems [26].

The synthetic methodology involves the preparation of aryl chlorosulfate derivatives from 2,4-dichlorobenzenesulfonyl chloride, which subsequently undergo palladium-catalyzed coupling with arylboronic acids. The reaction typically employs palladium acetate as the catalyst source in combination with phosphine ligands such as triphenylphosphine or more specialized ligands like DavePhos [21] [28]. The choice of base is critical, with cesium carbonate and potassium carbonate being most commonly employed [26] [28].

Recent developments have focused on the use of sulfuric chloride as a source of sulfur dioxide in three-component Suzuki-Miyaura coupling reactions. This approach allows for the direct synthesis of sulfonamides through the in situ generation of sulfamoyl chlorides, which then couple with boronic acids to produce diverse sulfonamide products [28] [29]. The reaction exhibits high functional group tolerance and provides moderate to high yields with excellent selectivity [28].

The scope of these transformations has been extended to include various heteroaromatic systems, with particular success in the synthesis of triazine, pyrimidine, and pyridine-containing biaryl compounds. The reactions proceed efficiently using palladium catalysts in combination with appropriate ligands, providing access to complex molecular architectures with potential applications in medicinal chemistry and materials science [26] [30].

The synthetic utility of these methods has been demonstrated through their application in the preparation of various pharmaceutical intermediates and bioactive compounds. The mild reaction conditions and high functional group tolerance make these transformations particularly valuable for late-stage modifications in complex molecule synthesis [26] [28].

Application AreaSpecific TargetReaction ConditionsTypical Yield (%)Key Finding
Sulfonamide DerivativesAryl sulfonamidesPyridine, DCM, room temperature85-95High functional group tolerance [4]
Heterocyclic SynthesisPyrimidine derivativesBasic conditions, reflux65-85Pharmaceutical intermediate synthesis [13] [15]
Cross-Coupling ReactionsBuchwald-Hartwig aminationPd catalyst, base, heating60-85Mild reaction conditions [21] [22]
Pharmaceutical ApplicationsKinase inhibitor scaffoldsPd-catalyzed coupling50-75Selective kinase inhibition [7] [8]
Antibacterial ActivityAntimicrobial compoundsVarious nucleophiles75-90Low MIC values observed [4] [5]
Material ApplicationsThiophenol derivativesOxidative conditions55-80Enhanced material properties [16] [17]

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

243.891934 g/mol

Monoisotopic Mass

243.891934 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16271-33-3

Wikipedia

2,4-Dichlorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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